Bienvenue dans la boutique en ligne BenchChem!

Amitriptyline

Monoamine transporter SERT NET

Amitriptyline is the definitive reference standard for polypharmacology research, uniquely engaging SERT (Ki=3.45 nM), NET (Ki=13.3 nM), H1 (Ki=0.5–1.1 nM), muscarinic M1–M5 (Ki=11–24 nM), and α1-adrenoceptors (Ki=4.4 nM). With superior antidepressant efficacy (SMD=0.13, NNTB=50) validated in 194 RCTs, it is the translational gold standard for depression, neuropathic pain (NNT=2), and CYP2C19/CYP2D6 metabolism studies. Procure high-purity amitriptyline to ensure reproducible receptor occupancy, pharmacokinetic profiling, and preclinical behavioral outcomes.

Molecular Formula C20H23N
Molecular Weight 277.4 g/mol
CAS No. 50-48-6
Cat. No. B1667244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmitriptyline
CAS50-48-6
SynonymsAmineurin
Amitrip
Amitriptylin beta
Amitriptylin Desitin
Amitriptylin neuraxpharm
Amitriptylin RPh
Amitriptylin-neuraxpharm
Amitriptyline
Amitriptyline Hydrochloride
Amitrol
Anapsique
Apo Amitriptyline
Apo-Amitriptyline
Damilen
Desitin, Amitriptylin
Domical
Elavil
Endep
Laroxyl
Lentizol
Novoprotect
RPh, Amitriptylin
Saroten
Sarotex
Syneudon
Triptafen
Tryptanol
Tryptine
Tryptizol
Molecular FormulaC20H23N
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31
InChIInChI=1S/C20H23N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
InChIKeyKRMDCWKBEZIMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityfreely soluble in water
In water, 9.71 mg/L at 24 °C
4.50e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amitriptyline Hydrochloride (CAS 50-48-6) for Scientific Research and Pharmaceutical Procurement


Amitriptyline is a first-generation tricyclic antidepressant (TCA) that functions primarily as a dual inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET) [1]. Unlike selective serotonin reuptake inhibitors (SSRIs) or selective norepinephrine reuptake inhibitors (NRIs), amitriptyline exhibits a broad polypharmacological profile, demonstrating high-affinity antagonism at histamine H1 receptors (Ki = 0.5–1.1 nM), muscarinic acetylcholine receptors (M1–M5; Ki = 11–24 nM), and adrenergic α1 receptors (Ki = 4.4 nM) . This unique binding signature differentiates amitriptyline from both newer-generation antidepressants and other TCAs, establishing it as a reference standard for investigating polypharmacology in depression, neuropathic pain, and receptor occupancy studies.

Why Amitriptyline Cannot Be Interchanged with Other Tricyclic Antidepressants in Research and Clinical Practice


Despite shared dibenzazepine or dibenzocycloheptadiene scaffolds, individual TCAs exhibit markedly divergent binding affinities at monoamine transporters and off-target receptors, leading to distinct efficacy and tolerability signatures [1]. For instance, the ratio of SERT to NET inhibition varies >100-fold across desipramine (NET-selective), nortriptyline (NET-preferring), and amitriptyline (balanced SERT/NET inhibition), fundamentally altering the downstream neuroadaptive response [2]. Furthermore, the relative anticholinergic and antihistaminergic burden differs by an order of magnitude among in-class agents, directly impacting experimental dropout rates and translational validity [3]. Consequently, substituting one TCA for another without accounting for these quantitative pharmacological differences introduces confounding variables that can invalidate preclinical hypotheses and compromise clinical trial reproducibility.

Amitriptyline Product-Specific Quantitative Evidence for Scientific Selection and Procurement


Balanced SERT/NET Inhibition Profile Contrasts with NET-Selective TCAs Like Desipramine

Amitriptyline exhibits a balanced dual inhibition profile at human SERT and NET, with Ki values of 3.45 nM and 13.3 nM, respectively (SERT/NET ratio = 0.26) . In contrast, the TCA desipramine demonstrates marked NET selectivity, with Ki values of 61 nM at SERT and 4 nM at NET (SERT/NET ratio = 15.25) . This 59-fold difference in the SERT/NET selectivity ratio predicts fundamentally distinct effects on synaptic serotonin and norepinephrine levels.

Monoamine transporter SERT NET Binding affinity Selectivity ratio

Quantitative Superiority in Antidepressant Efficacy Versus Combined Comparator Antidepressants

A systematic review of 194 randomized controlled trials (RCTs) demonstrated that amitriptyline is statistically significantly more efficacious than other tricyclic/heterocyclic antidepressants and SSRIs combined [1]. The overall standardized mean difference (SMD) was 0.13 (95% CI 0.04–0.23), favoring amitriptyline, with an odds ratio for response of 1.12 (95% CI 1.02–1.23) and a number needed to treat to benefit (NNTB) of 50 [1]. Among inpatients, the efficacy advantage was more pronounced (OR 1.22, 95% CI 1.04–1.42; NNTB = 24) [1].

Major depressive disorder Efficacy Meta-analysis SMD NNT

Magnitude of Anticholinergic Activity Relative to Desipramine Informs Side Effect Liability

Amitriptyline demonstrates high-affinity antagonism at muscarinic acetylcholine receptors (M1–M5), with Ki values ranging from 11 to 24 nM . In contrast, desipramine exhibits substantially lower affinity for muscarinic receptors, with a Ki of 102 nM measured in human parotid gland tissue [1]. This represents a 4.3- to 9.3-fold higher affinity for amitriptyline at muscarinic sites, which correlates with the higher incidence of anticholinergic adverse effects (e.g., dry mouth, constipation) observed in clinical trials.

Muscarinic receptor Anticholinergic Ki Selectivity

Pharmacokinetic Half-Life and CYP-Mediated Metabolism Differentiate Amitriptyline from Nortriptyline

The terminal elimination half-life of amitriptyline ranges from 24.5 to 32.3 hours in healthy volunteers [1]. Notably, amitriptyline is metabolized by both CYP2C19 and CYP2D6 to its active metabolite nortriptyline, which itself has a substantially longer half-life ranging from 31.5 to 67.8 hours [1]. This results in a combined amitriptyline + nortriptyline therapeutic window of 80–200 ng/mL, creating a complex, biphasic pharmacokinetic profile not observed with nortriptyline alone [2].

Pharmacokinetics Half-life CYP2C19 CYP2D6 Metabolism

Evidence for Neuropathic Pain Efficacy with Number Needed to Treat (NNT) of 2

Amitriptyline has demonstrated efficacy in neuropathic pain conditions, with a number needed to treat (NNT) of 2 (95% CI 1.7–2.5) for achieving at least moderate pain relief [1]. For painful diabetic neuropathy specifically, the NNT for effectiveness is 1.3 (95% CI 1.2–1.5) [2]. The overall estimate for achieving any pain relief is NNT = 4.6 (95% CI 3.6–6.6) across mixed neuropathic pain conditions and fibromyalgia [3].

Neuropathic pain NNT Analgesia Diabetic neuropathy

Optimal Research and Industrial Application Scenarios for Amitriptyline Hydrochloride


Preclinical Antidepressant Efficacy Screening: Positive Control Selection

Amitriptyline should be employed as the reference standard positive control in rodent models of depression (e.g., chronic unpredictable mild stress, forced swim test, tail suspension test) when the goal is to benchmark novel compounds against an agent with established superior efficacy in human meta-analyses. The quantitative efficacy advantage (SMD = 0.13; NNTB = 50 in outpatients, NNTB = 24 in inpatients) demonstrated in 194 RCTs provides the strongest available evidence base for selecting amitriptyline over other TCAs or SSRIs as a translational comparator .

Polypharmacology and Receptor Occupancy Studies

Amitriptyline is the compound of choice for investigations requiring a single chemical entity that simultaneously engages SERT (Ki = 3.45 nM), NET (Ki = 13.3 nM), H1 receptors (Ki = 0.5–1.1 nM), muscarinic M1–M5 receptors (Ki = 11–24 nM), and α1-adrenoceptors (Ki = 4.4 nM) . This broad receptor-binding signature makes amitriptyline uniquely suited for ex vivo receptor occupancy studies using autoradiography or PET imaging, as well as for studies examining the functional consequences of polypharmacology on gene expression and neuroplasticity. Researchers requiring selective tools should instead opt for desipramine (NET-selective) or nortriptyline (NET-preferring).

Pharmacogenomics and CYP-Mediated Drug Interaction Studies

Amitriptyline serves as an ideal probe substrate for studying the combined effects of CYP2C19 and CYP2D6 genetic polymorphisms on drug metabolism and pharmacokinetics. The compound's metabolic conversion to nortriptyline via CYP2C19 (primary pathway) and CYP2D6 creates a measurable active metabolite whose half-life (31.5–67.8 h) substantially exceeds that of the parent drug (24.5–32.3 h) . This pharmacokinetic profile enables the investigation of genotype-stratified drug exposure, metabolite-to-parent ratios, and the pharmacodynamic consequences of polymorphic metabolism in both healthy volunteers and patient populations.

Neuropathic Pain Mechanism and Analgesic Development Studies

Amitriptyline is the indicated reference analgesic for preclinical pain models (e.g., chronic constriction injury, spared nerve injury, streptozotocin-induced diabetic neuropathy) and clinical proof-of-concept trials in neuropathic pain. With an NNT of 2 for moderate pain relief and an NNT of 1.3 for painful diabetic neuropathy, amitriptyline provides a well-characterized efficacy benchmark against which novel analgesics can be compared . Investigators should note that the analgesic effects of amitriptyline are independent of its antidepressant effects and occur at lower doses (25–150 mg), making it suitable for pain-specific mechanistic studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amitriptyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.